molecular formula C13H15NO6 B14676749 Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate CAS No. 37447-35-1

Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate

Cat. No.: B14676749
CAS No.: 37447-35-1
M. Wt: 281.26 g/mol
InChI Key: OXYGSELSDZGDRC-UHFFFAOYSA-N
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Description

Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a propanedioate (malonate) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Malonate Ester: The protected amine is then reacted with dimethyl malonate in the presence of a base like sodium ethoxide. This results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate can undergo various chemical reactions, including:

    Hydrogenolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Hydrogenolysis: Pd/C, H₂ gas

    Nucleophilic Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol)

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

    Hydrogenolysis: Removal of the Cbz group, yielding the free amine.

    Nucleophilic Substitution: Formation of substituted malonates.

    Hydrolysis: Formation of the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of peptide derivatives and as a building block in the synthesis of biologically active molecules.

    Medicine: Potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate depends on its specific application. In general, the compound acts as a protected amino acid derivative, where the benzyloxycarbonyl group prevents unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester without the amino group.

    Benzyl carbamate: Contains the benzyloxycarbonyl-protected amine but lacks the malonate structure.

    Diethyl {[(benzyloxy)carbonyl]amino}propanedioate: Similar structure but with ethyl esters instead of methyl esters.

Uniqueness

Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is unique due to its combination of a protected amino group and a malonate ester, making it a versatile intermediate in organic synthesis. Its dual functionality allows for selective reactions at either the ester or the amino group, providing flexibility in synthetic strategies.

Properties

CAS No.

37447-35-1

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

dimethyl 2-(phenylmethoxycarbonylamino)propanedioate

InChI

InChI=1S/C13H15NO6/c1-18-11(15)10(12(16)19-2)14-13(17)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17)

InChI Key

OXYGSELSDZGDRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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